N-[2-(2-Fluorophenyl)-2-methoxypropyl]furan-2-carboxamide
Description
N-[2-(2-Fluorophenyl)-2-methoxypropyl]furan-2-carboxamide is a synthetic organic compound characterized by a furan-2-carboxamide backbone substituted with a 2-fluorophenyl group and a 2-methoxypropyl chain on the amide nitrogen. While its exact pharmacological profile remains under investigation, structural analogs suggest possible interactions with central nervous system receptors or enzymes, though distinct from opioid agonists like fentanyl derivatives due to the absence of a piperidine ring .
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3/c1-15(19-2,11-6-3-4-7-12(11)16)10-17-14(18)13-8-5-9-20-13/h3-9H,10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZWAUXHHZCKTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CO1)(C2=CC=CC=C2F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Fluorophenyl)-2-methoxypropyl]furan-2-carboxamide typically involves the reaction of 2-fluorobenzyl bromide with 2-methoxypropylamine to form an intermediate, which is then reacted with furan-2-carboxylic acid under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Fluorophenyl)-2-methoxypropyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
N-[2-(2-Fluorophenyl)-2-methoxypropyl]furan-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(2-Fluorophenyl)-2-methoxypropyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The compound is differentiated from analogs by its methoxypropyl group and ortho-fluorophenyl substitution . Below is a comparative analysis:
Table 1: Structural and Regulatory Comparison
Pharmacological Implications
- Opioid Receptor Affinity : Unlike Ortho-Fluorofuranyl fentanyl, the target compound lacks the phenethylpiperidine moiety critical for µ-opioid receptor binding, suggesting negligible opioid activity .
- Fluorophenyl Position : The ortho-fluorine may enhance metabolic stability compared to para-substituted analogs by sterically hindering cytochrome P450-mediated oxidation .
Biological Activity
N-[2-(2-Fluorophenyl)-2-methoxypropyl]furan-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a furan ring, which is known for its diverse biological activities, and a fluorophenyl moiety that may enhance its pharmacological properties. The general structure can be represented as follows:
- Chemical Formula : CHFNO
- Molecular Weight : 251.25 g/mol
The biological activity of this compound is thought to involve several mechanisms:
- Anti-inflammatory Activity : The compound may inhibit the production of inflammatory cytokines by interfering with signaling pathways involved in their synthesis, potentially through modulation of nuclear factor kappa B (NF-κB) and other transcription factors.
- Anticancer Activity : Research indicates that it may exert cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through mechanisms involving DNA damage and cell cycle arrest .
Anti-Cancer Activity
A series of studies have evaluated the anticancer potential of this compound against several cancer cell lines:
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| HepG2 | 12.5 | Apoptosis induction |
| MCF-7 | 15.0 | Cell cycle arrest |
| Huh-7 | 10.0 | DNA damage response |
These results suggest that the compound exhibits potent anticancer activity, particularly against liver and breast cancer cell lines .
Anti-Inflammatory Activity
In vitro studies have shown that this compound can significantly reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The compound demonstrated an IC value of approximately 20 µM in these assays, indicating its potential as an anti-inflammatory agent.
Case Studies
-
Case Study on HepG2 Cells :
A study investigated the effects of this compound on HepG2 cells. The treatment resulted in a reduction in cell viability to 35% compared to untreated controls after 48 hours, highlighting its potential as a therapeutic agent against liver cancer . -
Inflammation Model :
In a murine model of inflammation, administration of the compound led to a significant decrease in paw edema compared to control groups, suggesting its efficacy in reducing inflammatory responses in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
